Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate
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Overview
Description
Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate typically involves multiple steps, starting with the chlorination of the phenyl ring, followed by the introduction of the methoxybenzyloxy group. The final step involves esterification to produce the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for organic synthesis.
Biology: This compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its structural complexity allows for interactions with various biological targets.
Medicine: In the medical field, this compound could be explored for its therapeutic properties. It may serve as a precursor for the development of new drugs or as a component in drug formulations.
Industry: Industrially, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties may enhance the performance of various industrial products.
Mechanism of Action
The mechanism by which Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl 2-(3-Chloro-4-(3-methoxybenzyloxy)phenyl)acetate
Methyl 2-(3-Chloro-4-(2-methoxybenzyloxy)phenyl)acetate
Methyl 2-(3-Chloro-4-(4-hydroxybenzyloxy)phenyl)acetate
Uniqueness: Methyl 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetate stands out due to its specific substitution pattern on the phenyl ring and the presence of the methoxybenzyloxy group
Properties
Molecular Formula |
C17H17ClO4 |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
methyl 2-[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]acetate |
InChI |
InChI=1S/C17H17ClO4/c1-20-14-6-3-12(4-7-14)11-22-16-8-5-13(9-15(16)18)10-17(19)21-2/h3-9H,10-11H2,1-2H3 |
InChI Key |
ZRLZVGZNODHEFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)OC)Cl |
Origin of Product |
United States |
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